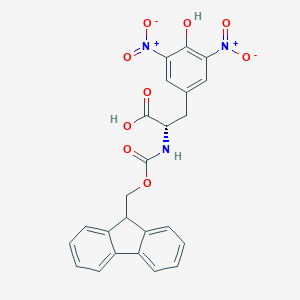

Fmoc-3,5-dinitro-Tyr-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

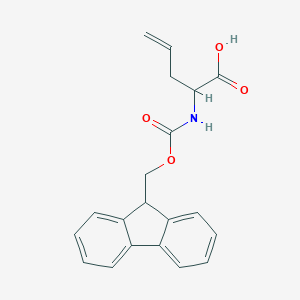

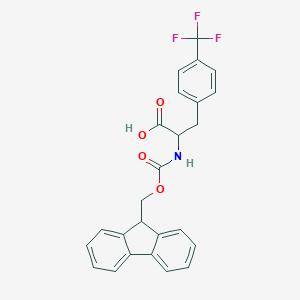

Fmoc-3,5-dinitro-Tyr-OH is a chromophoric amino acid . The rather acidic o,o’-dinitrophenol moiety will form a piperidine salt during Fmoc-SPPS .

Synthesis Analysis

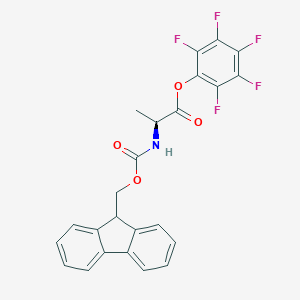

Fmoc-3,5-dinitro-Tyr-OH is used in solid-phase peptide synthesis (SPPS) and requires a base treatment preceding the final TFA cleavage . A study has shown that Fmoc-protected amino esters can be hydrolyzed using calcium (II) iodide as a protective agent for the Fmoc protecting group .Molecular Structure Analysis

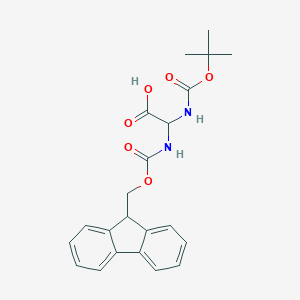

The Fmoc-3,5-dinitro-Tyr-OH molecule contains a total of 58 bonds. There are 39 non-H bonds, 24 multiple bonds, 9 rotatable bonds, 6 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 nitro groups .Chemical Reactions Analysis

The acidic o,o’-dinitrophenol moiety of Fmoc-3,5-dinitro-Tyr-OH will form a piperidine salt during Fmoc-SPPS . This reaction is part of the solid-phase peptide synthesis process.Physical And Chemical Properties Analysis

Fmoc-3,5-dinitro-Tyr-OH has a molecular weight of 493.43 and a chemical formula of C₂₄H₁₉N₃O₉ . It contains a total of 55 atoms; 19 Hydrogen atoms, 24 Carbon atoms, 3 Nitrogen atoms, and 9 Oxygen atoms .Applications De Recherche Scientifique

Application in Solid-Phase Peptide Synthesis

- Specific Scientific Field : Biochemistry, specifically peptide synthesis .

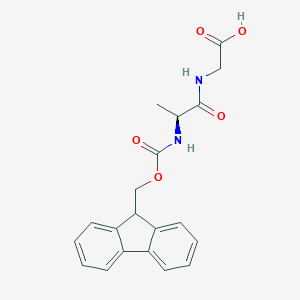

- Summary of the Application : Fmoc-3,5-dinitro-Tyr-OH is used in solid-phase peptide synthesis (SPPS). This process involves the assembly of amino acids to create peptides, which are small proteins. The Fmoc-3,5-dinitro-Tyr-OH is used as a substrate in this process .

- Methods of Application or Experimental Procedures : The process involves coupling Fmoc-3,5-dinitro-Tyr-OH to peptide molecules. This is done without protecting the side-chains of the amino acids, which is a departure from conventional SPPS. This new method is referred to as minimal-protection SPPS (MP-SPPS). The process also involves using trifluorotoluene as an alternative solvent to dichloromethane, which has low toxicity .

Application in Synthesis of Leu-EnkephalinAmide

- Specific Scientific Field : Biochemistry, specifically peptide synthesis .

- Summary of the Application : Fmoc-Tyr (tBu)-OH, a derivative of Fmoc-3,5-dinitro-Tyr-OH, can be used to synthesize Leu-EnkephalinAmide via solid-phase synthesis in water .

- Methods of Application or Experimental Procedures : The process involves coupling Fmoc-Tyr (tBu)-OH to peptide molecules in a water-based solution .

- Results or Outcomes : The result is the synthesis of Leu-EnkephalinAmide, a peptide with potential therapeutic applications .

Application in Synthesis of Amino Acid Derivatives

- Specific Scientific Field : Biochemistry, specifically amino acid derivative synthesis .

- Summary of the Application : Fmoc-Tyr (tBu)-OH can also be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .

- Methods of Application or Experimental Procedures : The process involves coupling Fmoc-Tyr (tBu)-OH to other molecules to create new amino acid derivatives .

- Results or Outcomes : The result is the synthesis of new amino acid derivatives, which can have a variety of applications in biochemistry .

Application in Chromophoric Amino Acid Synthesis

- Specific Scientific Field : Biochemistry, specifically chromophoric amino acid synthesis .

- Summary of the Application : Fmoc-3,5-dinitro-Tyr-OH is a chromophoric amino acid. The rather acidic o,o’-dinitrophenol moiety will form a piperidine salt during Fmoc-SPPS .

- Methods of Application or Experimental Procedures : The process involves using Fmoc-3,5-dinitro-Tyr-OH as a substrate in the synthesis of chromophoric amino acids .

- Results or Outcomes : The result is the synthesis of chromophoric amino acids, which can have a variety of applications in biochemistry .

Application in Minimal-Protection SPPS

- Specific Scientific Field : Biochemistry, specifically peptide synthesis .

- Summary of the Application : Fmoc-3,5-dinitro-Tyr-OH is utilized in this study as substrates to investigate their couplings to peptide molecules .

- Methods of Application or Experimental Procedures : The process involves coupling Fmoc-3,5-dinitro-Tyr-OH to peptide molecules. Side reactions induced by these side-chain unprotected amino acids have been elucidated, and solutions addressing these side reactions are developed .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O9/c28-22-20(26(32)33)10-13(11-21(22)27(34)35)9-19(23(29)30)25-24(31)36-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18-19,28H,9,12H2,(H,25,31)(H,29,30)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHMVDPPLJEJHZ-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628726 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3,5-dinitro-L-tyrosine | |

CAS RN |

195434-42-5 |

Source

|

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.